3-(4-Methylphenyl)propyl pyrrolidin-1-ylacetate
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Overview
Description
Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities and structural diversity . This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-(4-Methylphenyl)propyl pyrrolidin-1-ylacetate typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylphenyl and propyl groups. One common synthetic route involves the reaction of 4-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with propyl acetate under acidic conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
3-(4-Methylphenyl)propyl pyrrolidin-1-ylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols.
Scientific Research Applications
3-(4-Methylphenyl)propyl pyrrolidin-1-ylacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)propyl pyrrolidin-1-ylacetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various enzymes and receptors, leading to changes in their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation or as a modulator of neurotransmitter receptors in the brain .
Comparison with Similar Compounds
3-(4-Methylphenyl)propyl pyrrolidin-1-ylacetate can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-diones: These compounds are studied for their potential as anti-inflammatory and analgesic agents.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H23NO2 |
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Molecular Weight |
261.36 g/mol |
IUPAC Name |
3-(4-methylphenyl)propyl 2-pyrrolidin-1-ylacetate |
InChI |
InChI=1S/C16H23NO2/c1-14-6-8-15(9-7-14)5-4-12-19-16(18)13-17-10-2-3-11-17/h6-9H,2-5,10-13H2,1H3 |
InChI Key |
ZVAVJWKZJOMTCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCOC(=O)CN2CCCC2 |
Origin of Product |
United States |
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